molecular formula C18H13ClN2O4S B5504272 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide

2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide

Cat. No. B5504272
M. Wt: 388.8 g/mol
InChI Key: LMDCMTQKMVIYNI-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives and related compounds typically involves the condensation reactions of various aldehydes with thiazolidinedione in the presence of suitable catalysts. These processes yield a variety of compounds, including those with anti-inflammatory and antioxidant activities, as demonstrated in the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques such as 1H NMR, IR, and Mass spectra. For instance, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant and anti-inflammatory activity, showcasing the importance of molecular structure analysis in understanding the activity of these compounds (Satish Koppireddi et al., 2013).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions that are crucial for their biological activities. For example, the acylation reaction and subsequent functionalization processes are essential steps in the synthesis of compounds with significant antioxidant activity (M. Lelyukh et al., 2021).

Physical Properties Analysis

The physical properties, including crystal structure and molecular interactions, are vital for understanding the stability and reactivity of these compounds. Crystal structure analysis, for example, provides insights into the molecular geometry and intermolecular interactions, as seen in studies of thiazolidinone derivatives (N. Khelloul et al., 2016).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, such as reactivity towards various reagents and conditions, determine their potential as therapeutic agents. Research on their synthesis, antibacterial activities, and interaction with biological targets sheds light on their mechanism of action and potential applications beyond the scope of this discussion (Krunal V. Juddhawala et al., 2011).

Scientific Research Applications

Synthesis and Antibacterial Activities

One study highlights the synthesis of a series of compounds structurally related to 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide, which were evaluated for their in vitro antibacterial activity against various bacterial strains such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. The novel compounds showed promising antibacterial properties, indicating their potential for further development as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Hypoglycemic Activity

Another research area involves the exploration of 2,4-thiazolidinedione derivatives, including those structurally similar to the compound , for their hypoglycemic activity. These studies have been conducted using animal models to evaluate the compounds' effects on blood glucose levels, with some derivatives showing promising results in reducing blood glucose, indicating potential applications in diabetes management (Nikalje, Deshp, & Une, 2012).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of thiazolidin-4-one derivatives has also been conducted, with certain compounds demonstrating significant activity in reducing inflammation. This suggests the potential utility of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Agents

The synthesis of thiazolidinone derivatives and their evaluation as potent antibacterial and antifungal agents represent another significant area of scientific research. These compounds have been tested against a range of bacterial and fungal strains, with some showing high activity levels, highlighting their potential as leads for developing new antimicrobial and antifungal treatments (Kumar et al., 2012).

Antioxidant and Anti-inflammatory Compounds

The evaluation of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their antioxidant and anti-inflammatory activity is another research direction. Compounds from this series have shown good efficacy in DPPH radical scavenging and anti-inflammatory tests, suggesting their dual potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c19-12-3-1-11(2-4-12)9-15-17(24)21(18(25)26-15)10-16(23)20-13-5-7-14(22)8-6-13/h1-9,22H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCMTQKMVIYNI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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